N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
Description
Properties
Molecular Formula |
C10H15N3OS |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C10H15N3OS/c1-7-5-15-9(12-7)10(13-8(2)14)3-4-11-6-10/h5,11H,3-4,6H2,1-2H3,(H,13,14) |
InChI Key |
IYNRYBSSNPTTIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2(CCNC2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new drugs targeting various diseases.
Industry: Utilized in the production of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide is unique due to the specific combination of functional groups it possesses. The presence of both the thiazole and pyrrolidine rings, along with the acetamide group, provides a distinct set of chemical and biological properties that differentiate it from other thiazole derivatives .
Biological Activity
N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide, also known as this compound dihydrochloride (CAS: 1955494-73-1), is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Molecular Structure
The molecular formula of this compound is with a molar mass of approximately 298.23 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H16Cl2N3OS |
| Molar Mass | 298.23 g/mol |
| CAS Number | 1955494-73-1 |
Antimicrobial Activity
Recent studies have highlighted the antibacterial potential of thiazole derivatives, including this compound. A study published in 2023 demonstrated that acetamide derivatives exhibited promising antibiofilm properties against various bacterial strains, outperforming standard antibiotics like cefadroxil at specific concentrations .
Antitumor Activity
Thiazole-containing compounds have been extensively studied for their antitumor properties. The presence of the thiazole ring in this compound suggests potential cytotoxic effects against cancer cell lines. Structure–activity relationship (SAR) studies indicate that modifications in the thiazole structure can significantly enhance antitumor efficacy .
Neuropharmacological Effects
Thiazole derivatives have also shown anticonvulsant activity . Compounds similar to this compound have been evaluated for their ability to mitigate seizures in animal models. The incorporation of the pyrrolidine structure may contribute to these neuroprotective effects .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
- Thiazole Moiety : Enhances antimicrobial and anticancer properties.
- Pyrrolidine Ring : May contribute to neuropharmacological effects.
- Acetamide Group : Impacts solubility and bioavailability.
Table: Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
In a comparative study assessing various thiazole derivatives, this compound was found to exhibit significant antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics .
Case Study 2: Antitumor Activity
A recent investigation into the cytotoxicity of thiazole derivatives revealed that modifications to the thiazole ring significantly enhanced activity against A431 cancer cells. The study indicated that compounds with methyl substitutions at specific positions demonstrated improved efficacy compared to non-substituted analogs .
Q & A
Basic: What synthetic strategies are employed for laboratory-scale synthesis of N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under controlled pH (6–7) and reflux conditions in ethanol or THF .
- Pyrrolidine functionalization : Introduction of the acetamide group via nucleophilic substitution or acylation reactions, often using acetic anhydride or acetyl chloride in dichloromethane at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: What analytical techniques are critical for confirming the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry of the thiazole and pyrrolidine moieties. Key signals include δ ~2.3 ppm (acetamide methyl) and δ ~7.1 ppm (thiazole protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, targeting ≥98% .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 253.12) .
Advanced: How can X-ray crystallography with SHELX software resolve stereochemical ambiguities in this compound?
Methodological Answer:
- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K to minimize thermal motion .
- Structure Solution : Use SHELXT for phase problem resolution via intrinsic phasing, followed by SHELXL for refinement. Key parameters: R1 < 0.05, wR2 < 0.12 .
- Stereochemical Validation : Electron density maps (e.g., Fo-Fc maps) confirm the absolute configuration of the pyrrolidine ring and thiazole orientation .
Advanced: What computational and experimental strategies optimize this compound’s pharmacokinetic properties for therapeutic applications?
Methodological Answer:
- Lipophilicity Optimization : Introduce polar substituents (e.g., -OH, -SO₂NH₂) to the pyrrolidine ring to enhance solubility. LogP reductions are measured via shake-flask assays .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. CYP450 inhibition assays identify metabolic hotspots .
- Permeability : Caco-2 cell monolayers assess intestinal absorption, targeting Papp > 1 × 10⁻⁶ cm/s .
Advanced: How can researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, serum concentration, incubation time). For example, antiviral activity against herpes simplex virus (HSV-1) should use plaque reduction assays with MOI = 0.1 .
- Structural Confirmation : Re-analyze disputed batches via 2D NMR (COSY, HSQC) to rule out impurities or stereoisomers .
- Statistical Analysis : Apply ANOVA or Mann-Whitney U tests to compare EC50/IC50 values across labs, considering batch-to-batch variability .
Advanced: What mechanistic insights guide the design of derivatives targeting specific enzymes or receptors?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HSV thymidine kinase). Prioritize derivatives with ΔG < -8 kcal/mol .
- Structure-Activity Relationships (SAR) : Systematic substitution at the thiazole C4 or pyrrolidine N3 positions to correlate modifications with activity shifts. For example, 4-methylthiazole enhances binding affinity by 3-fold versus 4-H analogs .
- Kinetic Assays : Surface plasmon resonance (SPR) measures on/off rates for receptor binding (e.g., KD < 100 nM for kinase targets) .
Advanced: How do reaction conditions influence the scalability of synthetic routes for this compound?
Methodological Answer:
- Solvent Selection : Replace THF with 2-MeTHF (bio-derived, greener solvent) for thiazole cyclization without yield loss .
- Catalyst Optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time from 24 h to 6 h .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, ensuring >90% conversion before quenching .
Advanced: What spectroscopic techniques are used to characterize degradation products under accelerated stability testing?
Methodological Answer:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Analyze hydrolytic products via LC-MS with a Q-TOF detector .
- Oxidative Stress Testing : Treat with 3% H₂O₂ and identify sulfoxide derivatives via ¹H NMR (δ ~3.1 ppm for S=O) .
- Photostability : UV irradiation (ICH Q1B guidelines) followed by HPLC-DAD to detect photo-isomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
